2-Methoxy-1,3,2-dioxaborolane
Overview
Description
2-Methoxy-1,3,2-dioxaborolane is an organic boron compound known for its utility in various chemical reactions, particularly in organic synthesis. It is a colorless to almost colorless liquid that is moisture-sensitive and stable under inert gas conditions . This compound is often used as a reagent in the synthesis of complex molecules due to its unique chemical properties.
Preparation Methods
2-Methoxy-1,3,2-dioxaborolane can be synthesized through the reaction of trimethyl borate with pinacol under reflux conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent moisture from affecting the reaction . The mixture is heated at reflux for about six hours to yield the desired product.
Chemical Reactions Analysis
2-Methoxy-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl halides with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: It can undergo substitution reactions where the methoxy group is replaced by other functional groups under appropriate conditions.
Scientific Research Applications
2-Methoxy-1,3,2-dioxaborolane is widely used in scientific research, particularly in the fields of chemistry and materials science. Some of its applications include:
Synthesis of Copolymers: It is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units, which have unique optical and electrochemical properties
Organic Synthesis: The compound is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Electrochemical Applications: It is used in the development of materials for electrochemical applications, such as sensors and batteries.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3,2-dioxaborolane in chemical reactions typically involves the formation of boron-oxygen bonds. In Suzuki-Miyaura coupling, for example, the boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center . This process is crucial for the formation of carbon-carbon bonds in the final product.
Comparison with Similar Compounds
2-Methoxy-1,3,2-dioxaborolane is similar to other boronic acid derivatives, such as:
Methoxyboronic Acid Pinacol Ester: This compound has similar reactivity and is used in similar applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in organic synthesis and materials science.
Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki-Miyaura coupling reactions.
The uniqueness of this compound lies in its specific reactivity and stability under certain conditions, making it a preferred choice for specific synthetic applications.
Properties
IUPAC Name |
2-methoxy-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO3/c1-5-4-6-2-3-7-4/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIOROBGFYUQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307917 | |
Record name | 2-Methoxy-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-24-3 | |
Record name | 2-Methoxy-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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